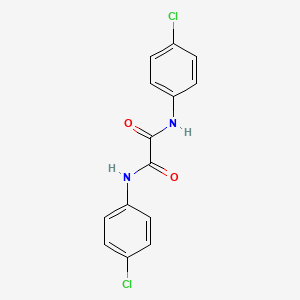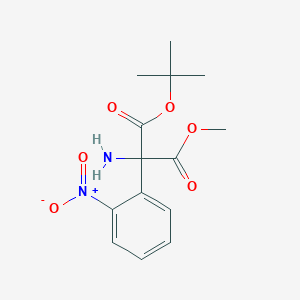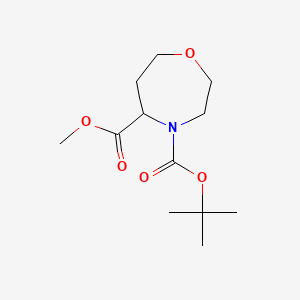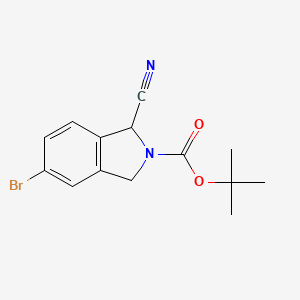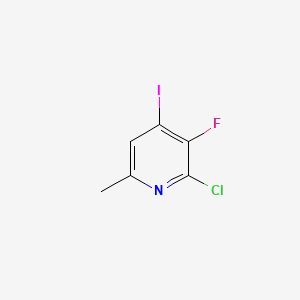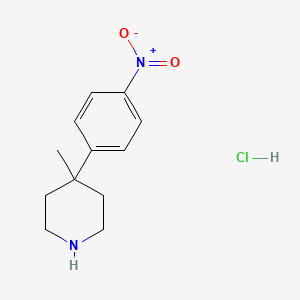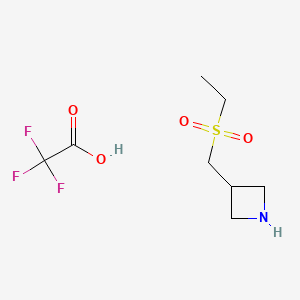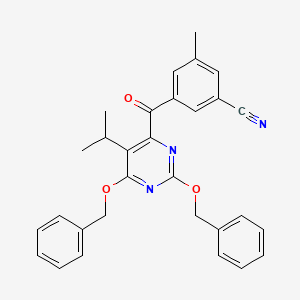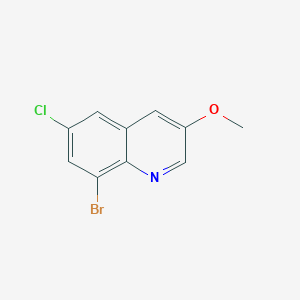![molecular formula C10H20ClN B13912583 6-Butyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13912583.png)
6-Butyl-2-azaspiro[3.3]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-butyl-2-azaspiro[3.3]heptane;hydrochloride is a spirocyclic compound that has garnered attention in the fields of synthetic and medicinal chemistry. The unique structure of this compound, characterized by a spirocyclic scaffold, makes it a valuable building block for drug design and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . For example, the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane under controlled temperature conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for 6-butyl-2-azaspiro[3.3]heptane;hydrochloride are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar approaches could be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-butyl-2-azaspiro[3.3]heptane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to the parent compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted analogs .
Applications De Recherche Scientifique
6-butyl-2-azaspiro[3.3]heptane;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-butyl-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic scaffold allows the compound to fit into binding sites of enzymes and receptors, modulating their activity . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: A derivative with an amino group and carboxylic acid functionality.
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride: A related compound with a tert-butyl group and carboxylate functionality.
Uniqueness
6-butyl-2-azaspiro[3.3]heptane;hydrochloride is unique due to its butyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds . This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H20ClN |
|---|---|
Poids moléculaire |
189.72 g/mol |
Nom IUPAC |
6-butyl-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-2-3-4-9-5-10(6-9)7-11-8-10;/h9,11H,2-8H2,1H3;1H |
Clé InChI |
SDXVIPGLHJILDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC2(C1)CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)

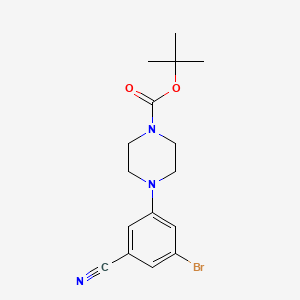

![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
